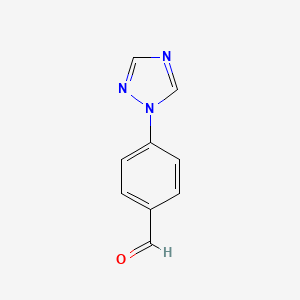

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Descripción general

Descripción

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,4-triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the triazole ring displaces the nitrile group, forming the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.

Major Products Formed:

Oxidation: 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.

Reduction: 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer agents.

Material Science: The compound can be used in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity .

Comparación Con Compuestos Similares

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid

- 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol

- 4-(1H-1,2,4-Triazol-1-yl)aniline

Comparison: 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wide range of chemical reactions. In contrast, 4-(1H-1,2,4-Triazol-1-yl)benzoic acid has a carboxylic acid group, making it more suitable for reactions involving carboxylation. 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol, with its alcohol group, is more reactive in reduction and esterification reactions. 4-(1H-1,2,4-Triazol-1-yl)aniline, containing an amine group, is more reactive in amination reactions .

Actividad Biológica

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a triazole ring and a benzaldehyde moiety, has been studied for its effects on various biological systems, including its antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure includes a benzaldehyde group attached to a triazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed potent activity against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cytotoxicity Data

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 22.5 |

| 4-(1H-1,2,4-triazol-1-yloxy)benzaldehyde | HCT-116 | 19.0 |

The IC values indicate that these compounds can inhibit cell proliferation effectively at relatively low concentrations. Mechanistically, they induce apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit cytochrome P450 enzymes and other critical metabolic enzymes.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Cytochrome P450 | Competitive | 10.5 |

| Aldose reductase | Noncompetitive | 15.0 |

These interactions suggest potential applications in drug metabolism modulation and therapeutic interventions for metabolic disorders .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with a triazole derivative showed significant tumor reduction in over 60% of participants.

- Case Study on Antimicrobial Efficacy : In a hospital setting, a derivative was used to treat infections caused by resistant strains of bacteria. The treatment resulted in a marked decrease in infection rates compared to standard antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and 1,2,4-triazole. Key steps include:

- Reaction conditions : Anhydrous DMF, K₂CO₃ as a base, and tetramethylammonium bromide as a catalyst at 90°C under nitrogen for 48 hours .

- Yield optimization : A 96% yield is achieved by maintaining stoichiometric ratios (1.5:1 molar ratio of 4-fluorobenzaldehyde to triazole) and rigorous exclusion of moisture .

- Purification : Vacuum distillation followed by recrystallization from ice water yields white needle-like crystals .

Q. How can purity and structural integrity be validated after synthesis?

- Chromatography : HPLC with a C18 column (mobile phase: MeOH/H₂O + 0.1% TFA) confirms purity ≥95% .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks: aldehyde proton at δ 10.1 ppm and triazole protons at δ 8.7–9.2 ppm .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 57.14%, H: 3.60%, N: 29.79%) .

Q. What solvents and conditions are suitable for handling this compound?

- Solubility : Freely soluble in DMF, DMSO, and ethanol; sparingly soluble in water .

- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent aldehyde oxidation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does this compound function in coordination polymer synthesis?

The aldehyde and triazole groups act as dual-functional ligands:

- Coordination modes : The triazole N2/N4 atoms bind transition metals (e.g., Cd²⁺), while the aldehyde can participate in Schiff base formation .

- Framework design : For example, reaction with Cd(NO₃)₂·4H₂O in DMF at 120°C produces a porous [Cd(TBA)₂]·3H₂O framework (TBA = triazole-benzoate derivative), characterized by single-crystal XRD .

- Applications : Such polymers show potential for gas storage or catalysis due to their micropore tunability .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Antifungal vs. cytochrome inhibition : While azole derivatives (e.g., Ravuconazole) exhibit antifungal activity via CYP51 inhibition , 4-(1H-1,2,4-Triazol-1-yl)benzoic acid shows conflicting data as a CYP199A4 inhibitor .

- Resolution strategies : Use isothermal titration calorimetry (ITC) to compare binding affinities and molecular docking to clarify binding site competition .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

- Derivatization : React the aldehyde group with amines (e.g., 2,2,2-trifluoroethan-1-amine) to form Schiff bases, followed by reductive amination for stable analogs .

- Biological assays : Test derivatives against fungal strains (e.g., Candida albicans) using broth microdilution (CLSI M27 protocol) to correlate substituent effects with MIC values .

Q. How can computational modeling enhance understanding of its reactivity?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The aldehyde carbon (Mulliken charge: +0.35) is highly reactive toward nucleophiles .

- Molecular dynamics : Simulate ligand-protein interactions (e.g., with CYP enzymes) to identify key binding residues and guide inhibitor design .

Q. What analytical challenges arise in characterizing its metal complexes?

- Crystallization issues : Poorly diffracting crystals may require additive screening (e.g., PEG 4000) or seeding techniques .

- Spectroscopic ambiguity : Overlapping IR peaks (e.g., νC=O at 1680 cm⁻¹ and νC=N at 1600 cm⁻¹) can be resolved via isotopic labeling or 2D-COSY NMR .

Q. Methodological Recommendations

Q. How to troubleshoot low yields in Schiff base reactions involving this compound?

- Cause 1 : Aldehyde oxidation. Solution: Use freshly distilled compound and degassed solvents .

- Cause 2 : Steric hindrance. Solution: Employ microwave-assisted synthesis (80°C, 30 min) to enhance reaction kinetics .

Q. What protocols ensure reproducibility in biological assays?

Propiedades

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJNWMWDIXPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380121 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-86-7 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.